molecular formula C15H20N2O3S B2901556 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole CAS No. 898645-00-6

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole

Cat. No.: B2901556
CAS No.: 898645-00-6
M. Wt: 308.4
InChI Key: ZDRZIVWTMZPEOU-UHFFFAOYSA-N
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Description

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with an ethyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole core One common approach is the reaction of ethylamine with glyoxal and formaldehyde under acidic conditions to form the imidazole ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Electrophilic aromatic substitution reactions are typically performed using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including inflammation and pain.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-3,5-dimethylpiperidine

  • 1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

Properties

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-15-16-7-8-17(15)21(18,19)14-10-13(20-6-2)11(3)9-12(14)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRZIVWTMZPEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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